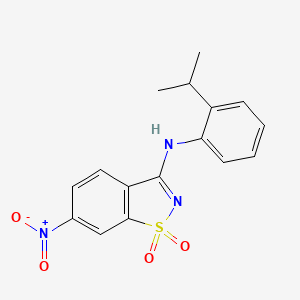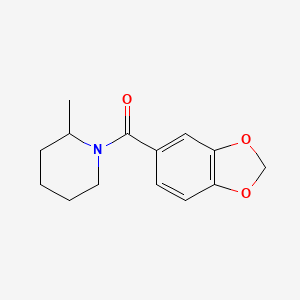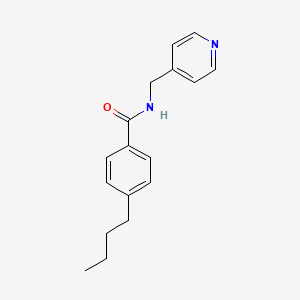![molecular formula C15H19NO3 B4894325 4-[(1-cyclopropylethyl)(phenyl)amino]-4-oxobutanoic acid](/img/structure/B4894325.png)
4-[(1-cyclopropylethyl)(phenyl)amino]-4-oxobutanoic acid
Overview
Description
4-[(1-cyclopropylethyl)(phenyl)amino]-4-oxobutanoic acid, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It is a promising anticancer drug that has shown potential in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis and Antiproliferative Activity : Derivatives of 4-oxobutanoic acid, such as methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, have been synthesized and investigated for their antiproliferative activity. They demonstrate potential in inhibiting DNA gyrase-ATPase activity, highlighting their potential in cytotoxic applications (Yurttaş, Evren, & Özkay, 2022).
Molecular Docking and Spectroscopic Studies : Certain derivatives, like 4-[(2, 6) dichlorophenyl amino] 2 - methylidene 4 - oxobutanoic acid, have been studied using molecular docking and vibrational spectroscopy. These compounds have demonstrated potential as inhibitors of Placenta growth factor (PIGF-1), suggesting their utility in biological activities and pharmacological importance (Vanasundari et al., 2018).
NLO Properties and Spectroscopic Analysis : The nonlinear optical (NLO) properties and spectroscopic features of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been thoroughly investigated. These studies include FT-IR spectroscopy and analysis of the compound's molecular structure, offering insights into its potential applications in materials science (Raju et al., 2015).
Structural Analysis and Material Science Applications
Crystal Structure Determination : The crystal structure of derivatives like [R-(R @0 3 8 ,R @0 3 8 )]-4-[[2-[[3-(1H-Indol-3-yl)-2-me thyl-1-oxo-2-[(tricyclo[3.3.1.1 3,7 ]dec-2-yloxy)carb onyl]amino]propyl]amino]-1-phenylethyl]amino]-4- oxobutanoic acid has been resolved, providing valuable information for material science applications (Debaerdemaeker, Heigl, & Steiner, 1993).
Synthesis of Novel Surfactants : Derivatives like 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid have been synthesized and characterized as new surfactants. They exhibit unusual large-diameter premicellar aggregation, indicating potential applications in surfactant and detergent industries (Chen, Hu, & Fu, 2013).
Optical Properties for β-Amyloid Detection : Certain 4-oxobutanoic acid derivatives have been synthesized as fluorescent probes for β-amyloids, with implications for Alzheimer’s disease molecular diagnosis (Fa et al., 2015).
Additional Applications
Reactivity and Docking Studies : Reactive properties of derivatives like 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been investigated using DFT, MD, and docking studies. These studies suggest inhibitory activity against enzymes like 2-deoxy- d -gluconate 3-dehydrogenase, indicating potential pharmaceutical applications (Mary et al., 2017).
Nonlinear Optical Crystal Growth : The growth and characterization of crystals like 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid for nonlinear optical applications have been explored, indicating potential uses in optoelectronics (Vinoth et al., 2020).
properties
IUPAC Name |
4-[N-(1-cyclopropylethyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(12-7-8-12)16(13-5-3-2-4-6-13)14(17)9-10-15(18)19/h2-6,11-12H,7-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYMVBACMWMSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2=CC=CC=C2)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Cyclopropylethyl)(phenyl)amino]-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4894242.png)
![2-[(2-methoxy-5-nitrobenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4894247.png)


![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4894279.png)
![4-ethyl 2-methyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4894283.png)
![N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide](/img/structure/B4894290.png)

![ethyl 4-[3-(3-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4894304.png)
![N,N'-[1,2-ethanediylbis(oxy-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B4894311.png)
![(2R*,6R*)-2-allyl-1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4894314.png)
![1-[4-({4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B4894319.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4894337.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4894344.png)